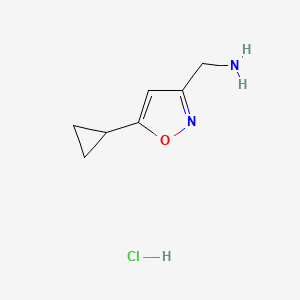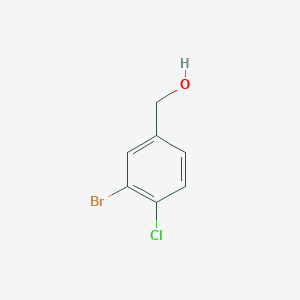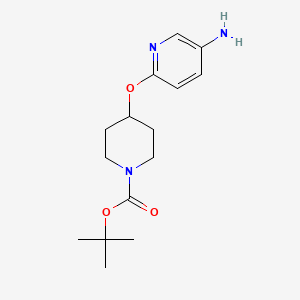
tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O3 . It has an average mass of 293.361 Da and a monoisotopic mass of 293.173950 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate” consists of a piperidine ring attached to a pyridine ring via an ether linkage . The piperidine ring is further substituted with a tert-butyl ester group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.37 . It is a solid at room temperature . The compound should be stored in a dark place, sealed, and at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of various pharmaceutical agents. Its structure, featuring a piperidine ring and a tert-butyl group, makes it a valuable intermediate in the design of selective kinase inhibitors . These inhibitors can be used to treat a range of diseases, including cancers and inflammatory disorders.
Biochemistry Research
Biochemists employ tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate in the study of enzyme-substrate interactions. The amino-pyridine moiety can mimic the structure of nucleotides, allowing researchers to investigate the binding efficiency and specificity of nucleotide-binding enzymes .
Pharmacology
In pharmacological research, this compound has been explored for its potential role in drug metabolism studies. It serves as a precursor for metabolites of therapeutic compounds, aiding in the understanding of their pharmacokinetics and metabolic pathways .
Organic Synthesis
This compound is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures. It’s used to introduce amino-pyridine functionalities into larger molecules, which are often crucial for biological activity .
Analytical Chemistry
Analytical chemists use tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate as a standard or reference compound in chromatography and mass spectrometry. Its distinct spectral properties enable the identification and quantification of similar compounds in mixtures .
Materials Science
In materials science, the compound finds application in the development of novel organic materials. Its robust chemical structure can be incorporated into polymers or coatings to impart specific electronic or optical properties .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-6-12(7-9-18)20-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFXDGOQARRWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154552 | |
| Record name | 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(5-aminopyridin-2-YL)oxy]piperidine-1-carboxylate | |
CAS RN |
346665-41-6 | |
| Record name | 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346665-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

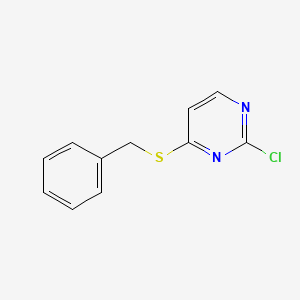


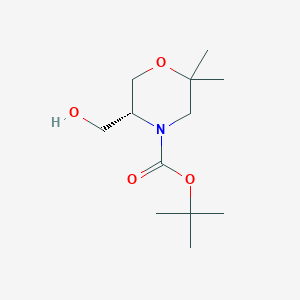
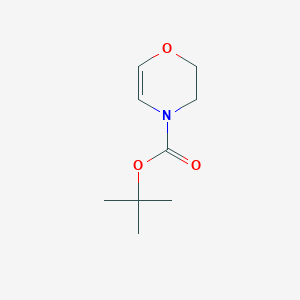


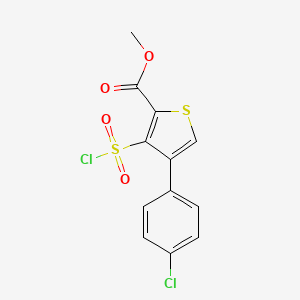
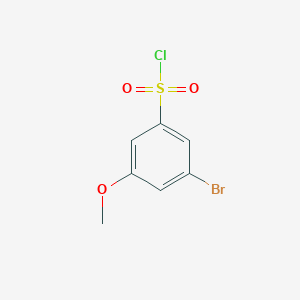
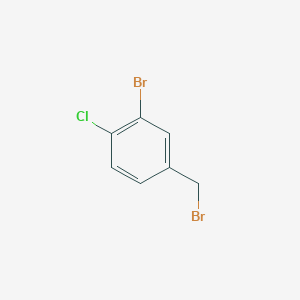
![2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1524285.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/structure/B1524290.png)
